molecular formula C12H12O4 B14273251 6-(4-Methoxyphenyl)oxane-2,4-dione CAS No. 133286-42-7

6-(4-Methoxyphenyl)oxane-2,4-dione

Cat. No.: B14273251
CAS No.: 133286-42-7
M. Wt: 220.22 g/mol
InChI Key: YULYIIRCCHCLFK-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)oxane-2,4-dione is a six-membered cyclic diketone (oxane ring) bearing a 4-methoxyphenyl substituent at the 6-position. This compound belongs to the class of dione derivatives, where the oxane core (tetrahydropyran) is functionalized with ketone groups at positions 2 and 3.

Properties

CAS No.

133286-42-7

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

6-(4-methoxyphenyl)oxane-2,4-dione

InChI

InChI=1S/C12H12O4/c1-15-10-4-2-8(3-5-10)11-6-9(13)7-12(14)16-11/h2-5,11H,6-7H2,1H3

InChI Key

YULYIIRCCHCLFK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)CC(=O)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)oxane-2,4-dione typically involves the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like piperidine or pyridine.

Industrial Production Methods

Industrial production methods for 6-(4-Methoxyphenyl)oxane-2,4-dione may involve large-scale batch or continuous processes. These methods often utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and purity. The use of automated reactors and advanced purification techniques such as crystallization or chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)oxane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Diols or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-Methoxyphenyl)oxane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)oxane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Effects

The table below compares 6-(4-Methoxyphenyl)oxane-2,4-dione with compounds featuring analogous dione cores and aryl substituents from the evidence:

Compound Name Core Structure Substituents Key Properties/Applications Reference
6-(4-Methoxyphenyl)oxane-2,4-dione Oxane-2,4-dione (6-membered) 6-(4-Methoxyphenyl) Hypothetical: Likely moderate ring strain, enhanced solubility due to methoxy group
IM-5 (5-(4-Methoxyphenyl)-imidazolidin-2,4-dione) Imidazolidin-2,4-dione (5-membered) 3-phenyl, 5-(4-methoxyphenyl) Pharmacological screening; potential CNS activity
(Z)-5-(4-Methoxybenzylidene)-3-(4-methoxyphenyl)oxazolidine-2,4-dione Oxazolidine-2,4-dione (5-membered) 3-(4-methoxyphenyl), 5-benzylidene NMR-characterized; structural isomerism possible
3-[(4-Methoxyphenyl)methylidene]pentane-2,4-dione Pentane-2,4-dione (linear) 3-(4-methoxyphenyl) methylidene High reactivity due to conjugated diketone system; safety data available
Key Observations:

Oxazolidine-2,4-dione (5-membered) may exhibit higher reactivity due to ring strain, as seen in the synthesis of benzylidene derivatives .

Substituent Effects: The 4-methoxyphenyl group enhances solubility in polar solvents (as observed in IM-5 and oxazolidinediones) and may influence metabolic stability (e.g., methoxychlor metabolites require demethylation for estrogenic activity ). Bulkier substituents (e.g., isopropyl in IM-7) in imidazolidinones correlate with cardiovascular effects, suggesting steric effects modulate biological target engagement .

Physicochemical Properties

  • Solubility : The methoxy group improves hydrophilicity, as seen in IM-5 and methoxychlor metabolites .
  • Stability: Linear diketones (e.g., pentane-2,4-dione derivatives) are prone to keto-enol tautomerism, while cyclic diones (oxane, oxazolidine) exhibit greater conformational rigidity .

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